
1-(3,5-Difluorophenyl)but-3-EN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)but-3-EN-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butenylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)but-3-EN-1-amine typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable amine precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by a reductive amination process to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Difluorophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated amine derivatives .
Aplicaciones Científicas De Investigación
1-(3,5-Difluorophenyl)but-3-EN-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, while the butenylamine chain may facilitate interactions with biological membranes or other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,5-Difluorophenyl)but-3-EN-1-amine: Similar structure but with different fluorine substitution pattern.
3,5-Difluoroacetophenone: A related compound with a ketone group instead of an amine.
(1S)-1-(3,5-Difluorophenyl)but-3-EN-1-amine: An enantiomer of the compound with potential differences in biological activity.
Uniqueness
1-(3,5-Difluorophenyl)but-3-EN-1-amine is unique due to its specific substitution pattern and the presence of both a difluorophenyl group and a butenylamine chain. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C10H11F2N |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
1-(3,5-difluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11F2N/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10H,1,3,13H2 |
Clave InChI |
FFWOTYXWHGHMMS-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C1=CC(=CC(=C1)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


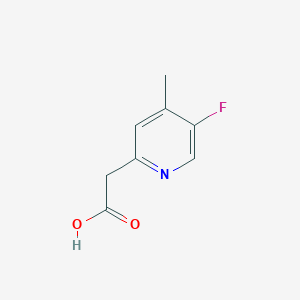
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)
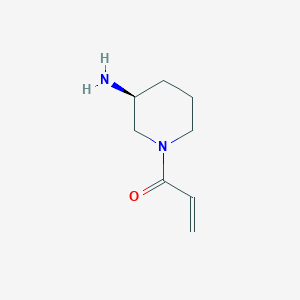
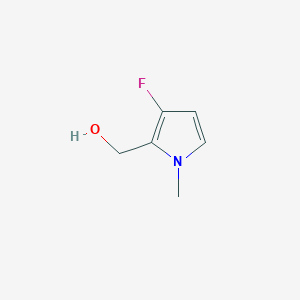
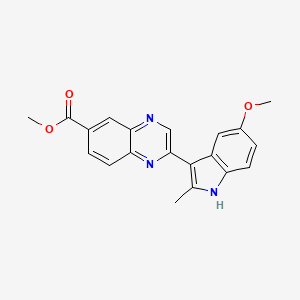
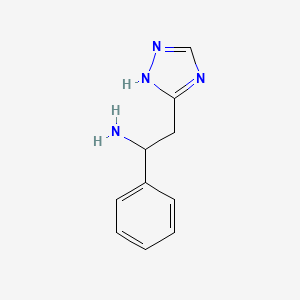
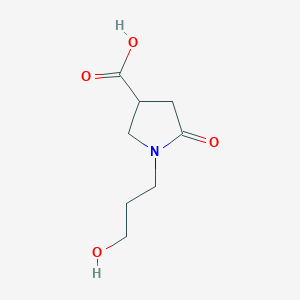
![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
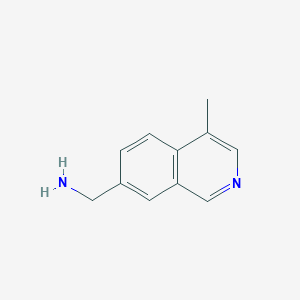
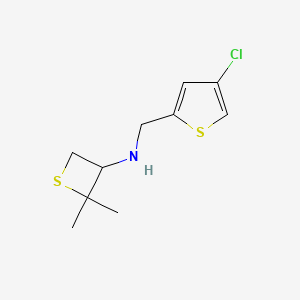

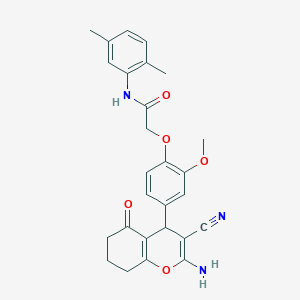
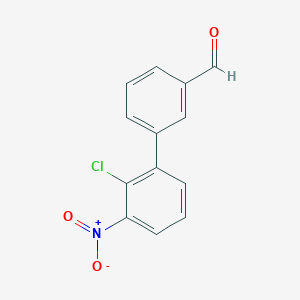
![5-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B15226581.png)
